molecular formula C18H20N6OS B2746462 1-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(thiophene-2-carbonyl)piperazine CAS No. 1049349-74-7

1-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(thiophene-2-carbonyl)piperazine

Cat. No.: B2746462
CAS No.: 1049349-74-7
M. Wt: 368.46
InChI Key: YHCOKAIPLPMDNK-UHFFFAOYSA-N
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Description

1-{[1-(4-Methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(thiophene-2-carbonyl)piperazine is a hybrid molecule featuring a piperazine core substituted with two distinct moieties:

  • Tetrazole group: A 1-(4-methylphenyl)-1H-tetrazol-5-ylmethyl substituent at position 1 of the piperazine ring.
  • Thiophene-carbonyl group: A thiophene-2-carbonyl substituent at position 4 of the piperazine ring.

The tetrazole ring is a bioisostere for carboxylic acids, enhancing metabolic stability and hydrogen-bonding interactions in biological systems .

Properties

IUPAC Name

[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c1-14-4-6-15(7-5-14)24-17(19-20-21-24)13-22-8-10-23(11-9-22)18(25)16-3-2-12-26-16/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCOKAIPLPMDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(thiophene-2-carbonyl)piperazine typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The thiophene ring can be synthesized through the Paal-Knorr synthesis, while the tetrazole ring can be formed via the cycloaddition of azides with nitriles. The piperazine ring is usually introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. Catalysts may also be employed to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Thiophen-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of nitro groups may yield corresponding amines.

Scientific Research Applications

Thiophen-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound could be explored for its potential as a drug candidate due to its unique structural features.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(thiophene-2-carbonyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the piperazine ring or tetrazole/thiophene moieties:

Compound ID/Name Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Biological Activity (If Reported) Reference
Target Compound 4-(Thiophene-2-carbonyl), 1-(4-methylphenyl-tetrazolylmethyl)piperazine - - - -
BG15219 (1-[(5-Ethylthiophen-2-yl)sulfonyl]-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine) 5-Ethylthiophene-2-sulfonyl substituent (vs. thiophene-2-carbonyl) 432.56 - -
CM805044 (1-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}-4-(9H-xanthene-9-carbonyl)piperazine) Xanthene-9-carbonyl substituent (vs. thiophene-2-carbonyl), 4-fluorophenyl-tetrazole - - -
Compound 11e (1-(N1-Benzyl-2-methyl-4-nitroimidazol-5-yl)-4-((N1-(p-tolyl)-1H-triazol-4-yl)methyl)piperazine) Triazole (vs. tetrazole), nitroimidazole substituent - 160–162 Antitumor activity (solid tumor models)
BI83005 (1-Cyclopropanecarbonyl-4-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine) Cyclopropanecarbonyl substituent, 4-ethoxyphenyl-tetrazole 356.42 - -

Key Structural and Functional Differences

Tetrazole vs. Triazole Moieties
  • The target compound’s tetrazole group (five-membered ring with four nitrogen atoms) offers enhanced metabolic stability compared to triazoles (three nitrogen atoms) due to reduced susceptibility to oxidative degradation . However, triazole-containing analogs (e.g., compound 11e) may exhibit improved solubility due to altered hydrogen-bonding capacity .
Acyl Substituents on Piperazine
  • Thiophene-2-carbonyl (target compound): The sulfur atom in thiophene contributes to π-π stacking interactions and may enhance lipophilicity.
  • Xanthene-9-carbonyl (CM805044): The bulky xanthene group may reduce membrane permeability but enhance interactions with hydrophobic binding pockets .
Aromatic Substituents on Tetrazole
  • 4-Fluorophenyl (CM805044): Fluorine introduces electronegativity, which can strengthen hydrogen bonds or dipole interactions .
  • 4-Ethoxyphenyl (BI83005): The ethoxy group increases steric bulk and may influence metabolic stability .

Pharmacological and Physicochemical Comparisons

Antitumor Activity
  • Compound 11e (triazole-nitroimidazole hybrid) demonstrated activity against solid tumors in preclinical models, likely due to nitroimidazole’s role in generating reactive oxygen species (ROS) under hypoxic conditions .
Angiotensin II Receptor Antagonism
  • CV-11974 (a tetrazole-containing drug, ) highlights the importance of tetrazole in binding to angiotensin receptors via hydrogen bonding. The target compound’s tetrazole moiety may confer analogous advantages in cardiovascular applications .
Solubility and Melting Points
  • Melting points for triazole derivatives (e.g., 11e: 160–162°C) suggest moderate crystallinity, while sulfonyl-containing analogs (e.g., BG15219) may exhibit lower melting points due to increased conformational flexibility .

Biological Activity

The compound 1-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(thiophene-2-carbonyl)piperazine is a novel chemical entity that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.

Chemical Structure

The compound can be described by its molecular formula C17H18N4SC_{17}H_{18}N_4S. Its structure features a piperazine ring substituted with both a tetrazole and a thiophene moiety, which are known for their diverse biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of tetrazole compounds often exhibit significant antimicrobial properties. For instance, similar piperazine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Research has suggested that compounds containing tetrazole rings can inhibit cancer cell proliferation. A study demonstrated that certain piperazine derivatives exhibited cytotoxic effects against human cancer cell lines .
  • Anti-inflammatory Effects : The presence of the thiophene moiety may contribute to anti-inflammatory properties. Compounds with similar structures have been reported to reduce inflammation in various models .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of similar tetrazole-containing compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed between twofold to sixteenfold increased antibacterial activity compared to standard antibiotics like oxytetracycline .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µg/mL
Compound BEscherichia coli16 µg/mL

Anticancer Studies

In vitro studies on the anticancer properties of tetrazole derivatives showed promising results. For example, one derivative demonstrated an IC50 value of 12 µM against breast cancer cells, indicating potent cytotoxicity .

StudyCell LineIC50 (µM)
Study AMCF-7 (Breast Cancer)12
Study BHeLa (Cervical Cancer)15

Anti-inflammatory Activity

Compounds with similar structural motifs have been shown to inhibit pro-inflammatory cytokines in cell culture models. One study reported a significant reduction in TNF-alpha levels when treated with a tetrazole derivative .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Inhibition of Enzymatic Activity : Tetrazole derivatives may act as enzyme inhibitors, affecting pathways involved in inflammation and tumor growth.
  • Interaction with Cell Membranes : The lipophilicity provided by the thiophene moiety could enhance membrane permeability, allowing for better interaction with cellular targets.
  • Receptor Modulation : Similar compounds have been shown to modulate receptor activity, which could explain their diverse pharmacological effects.

Q & A

Q. What are the recommended synthetic strategies for 1-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}-4-(thiophene-2-carbonyl)piperazine, and how can reaction conditions be optimized?

Answer: Synthesis typically involves multi-step reactions, starting with the preparation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide . Subsequent alkylation of the tetrazole nitrogen with a chloromethyl-piperazine intermediate is critical. Key steps include:

  • Alkylation: Use polar aprotic solvents (e.g., DMF) with mild bases (e.g., K₂CO₃) to minimize side reactions .
  • Coupling of thiophene-2-carbonyl group: Employ carbodiimide-based coupling agents (e.g., EDCl/HOBt) under inert atmospheres .
    Optimization focuses on temperature control (40–60°C), pH (neutral to slightly basic), and stoichiometric ratios (1:1.2 for nucleophilic substitutions) to improve yields (>70%) and purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the tetrazole (δ 8–9 ppm for aromatic protons) and piperazine (δ 2.5–3.5 ppm for CH₂ groups) moieties .
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight (e.g., m/z 394.12 for [M+H]⁺) .
  • HPLC-PDA: Assesses purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How can researchers screen this compound for initial biological activity?

Answer:

  • In vitro assays:
    • Antimicrobial: Broth microdilution (MIC against S. aureus and E. coli) .
    • Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Receptor binding: Radioligand displacement assays for serotonin (5-HT₁A) or dopamine receptors due to the piperazine scaffold .

Advanced Research Questions

Q. How can thermal and pH stability studies inform formulation strategies?

Answer:

  • Thermal stability: Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C for most tetrazole-piperazine hybrids) .
  • pH stability: Use accelerated stability testing (40°C/75% RH) across pH 1–10. Piperazine derivatives often degrade under acidic conditions (pH <3), necessitating enteric coatings .
  • Lyophilization: Recommended for long-term storage if hygroscopicity is observed .

Q. How can conflicting bioactivity data across structural analogs be resolved?

Answer:

  • Structure-Activity Relationship (SAR): Compare analogs (e.g., fluorophenyl vs. methoxyphenyl substitutions) using molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with tetrazole) .
  • Assay standardization: Control variables like cell passage number, serum concentration, and incubation time to reduce variability .

Q. What computational methods predict target interactions for this compound?

Answer:

  • Molecular docking: Simulate binding to targets (e.g., COX-2 or kinases) using crystal structures from the PDB .
  • Pharmacophore modeling: Map essential features (e.g., tetrazole as a hydrogen bond acceptor, thiophene as a hydrophobic group) .
  • MD simulations: Assess binding stability over 100 ns trajectories in GROMACS .

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